molecular formula C14H9ClN2O2 B065821 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- CAS No. 174422-13-0

1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-

Cat. No.: B065821
CAS No.: 174422-13-0
M. Wt: 272.68 g/mol
InChI Key: PUCCNHPECQWLHX-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- is a benzimidazole derivative featuring a carboxylic acid group at position 6 and a 2-chlorophenyl substituent at position 2. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCCNHPECQWLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406807
Record name 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174422-13-0
Record name 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with 2-Chlorobenzaldehyde

A foundational approach involves the acid-catalyzed condensation of o-phenylenediamine with 2-chlorobenzaldehyde. This method, adapted from a general benzimidazole synthesis protocol, employs hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of polyvinylpolypyrrolidone-bound triflic acid (PVP-TfOH) as a catalyst. The reaction proceeds at 70°C for 6 minutes, yielding 2-(2-chlorophenyl)-1H-benzimidazole as an intermediate. Subsequent oxidation of the methyl group at position 6 to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic conditions.

Key advantages of this method include rapid reaction times (6 minutes for cyclization) and high functional group tolerance. However, the oxidation step necessitates careful temperature control to avoid over-oxidation side products.

Trichloroacetamidate-Mediated Cyclization

An alternative route utilizes methyl trichloroacetamidate to construct the benzimidazole ring. In this method, o-phenylenediamine derivatives are condensed with methyl trichloroacetamidate in trifluoroacetic acid (TFA), forming 2-trichloromethylbenzimidazole intermediates. Hydrolysis of the trichloromethyl group with aqueous sodium hydroxide (NaOH) generates the carboxylic acid functionality at position 6. For the target compound, 5-methyl-N1-(2-chlorophenyl)benzene-1,2-diamine serves as the starting material, ensuring regioselective incorporation of the 2-chlorophenyl group.

This approach offers high yields (70–83%) and avoids harsh oxidation conditions, making it suitable for acid-sensitive substrates. The use of TFA as both a solvent and catalyst enhances reaction efficiency, though purification of intermediates may require chromatographic separation.

Functionalization of the Benzimidazole Skeleton

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety at position 6 is frequently introduced via hydrolysis of ester precursors. For example, methyl 2-(2-chlorophenyl)-1H-benzimidazole-6-carboxylate is synthesized by reacting 5-amino-2-(2-chlorophenyl)-1H-benzimidazole with methyl chloroformate in the presence of triethylamine. Subsequent saponification with NaOH in a methanol/tetrahydrofuran (THF) mixture (2:1 v/v) at reflux for 12 hours affords the carboxylic acid derivative in 70% yield.

Reaction Conditions for Hydrolysis:

ParameterValue
SolventMeOH/THF (2:1)
BaseNaOH (5 equiv)
TemperatureReflux (65–70°C)
Time12 hours
Yield70%

This method is advantageous due to its scalability and straightforward workup, involving acidification with HCl followed by extraction with ethyl acetate.

Palladium-Catalyzed Coupling Reactions

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate couplings involving carbodiimides (e.g., HBTU, DIC), while tetrahydrofuran (THF) is preferred for reactions requiring mild conditions. Catalytic systems such as molybdenum-based complexes (e.g., MoO₂(HL)(H₂O)(DMF)) enhance oxidative cyclization yields (86%) by stabilizing reactive intermediates.

Comparative Analysis of Catalysts:

CatalystReaction TimeYieldReference
PVP-TfOH6 minutes85%
MoO₂(HL)(H₂O)(DMF)7 hours86%
TFA4 hours56%

Temperature and Stoichiometry

Elevated temperatures (70–100°C) accelerate cyclization but risk decomposition of heat-sensitive intermediates. Stoichiometric excess of aldehydes (1.1–1.2 equiv) ensures complete consumption of o-phenylenediamine, minimizing dimerization side products. For hydrolysis steps, a 5:1 molar ratio of NaOH to ester guarantees complete deesterification.

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity and purity. The target compound exhibits characteristic signals in ¹H-NMR (DMSO-d₆): δ 7.10–8.20 (aromatic protons), 12.5 ppm (NH proton). Carbonyl resonance at δ 168.9 ppm in ¹³C-NMR verifies the carboxylic acid group. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation (272.68 g/mol).

Chromatographic Purity

Silica gel chromatography (ethyl acetate/hexane or dichloromethane/methanol) remains the standard purification method, achieving >95% purity. Reverse-phase HPLC with UV detection at 254 nm is employed for final quality control .

Chemical Reactions Analysis

Cyclization Reactions

The carboxylic acid group at position 6 participates in cyclization reactions under acidic or dehydrating conditions. For example:

  • Polyphosphoric Acid (PPA)-Mediated Cyclization :
    Reaction with amines (e.g., N-methyl-o-phenylenediamine) in PPA at 130–155°C forms fused benzimidazole derivatives via intramolecular dehydration. This method mirrors the synthesis of structurally related compounds like 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole , achieving yields of 60–85% depending on acid strength and temperature .

  • Cyclization with α-Halo Ketones :
    The thiol group of analogous 2-mercaptobenzimidazoles reacts with α-halo ketones (e.g., bromoacetophenone) to form thiazolo[3,2-a]benzimidazoles . While not directly demonstrated for the target compound, similar reactivity is expected for the carboxylic acid group under modified conditions.

Decarboxylation and Functionalization

The carboxylic acid moiety can undergo decarboxylation under thermal or catalytic conditions:

  • Thermal Decarboxylation :
    Heating in polyphosphoric acid or methanesulfonic acid at 120–150°C removes CO₂, yielding 2-(2-chlorophenyl)-1H-benzimidazole. This parallels methods used for synthesizing 2-n-propyl-4-methylbenzimidazole derivatives .

  • Esterification :
    Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ or HCl gas produces methyl esters, enhancing solubility for further derivatization .

Reactivity of the Benzimidazole Core

The benzimidazole ring undergoes electrophilic substitution and oxidation:

Electrophilic Substitution

  • Halogenation :
    Bromination or iodination occurs at position 5 or 7 of the benzimidazole ring, depending on reaction conditions. For instance, bromination of 5-ethoxy-2-alkenylthiobenzimidazoles proceeds at C6 when using bromine in acetic acid .

  • Sulfonation :
    Reaction with sulfonic acid derivatives (e.g., 1,2-dibromoethylsulfonyles) introduces sulfone groups at the sulfur atom of the benzimidazole-thioether intermediates .

Oxidation

  • Sulfur Oxidation :
    Thioether groups in related compounds are oxidized to sulfones using H₂O₂/K₂WO₄, forming 1,1-dioxothiazolo[3,2-a]benzimidazoles .

Cross-Coupling Reactions

The 2-(2-chlorophenyl) substituent enables transition-metal-catalyzed coupling:

  • Suzuki-Miyaura Coupling :
    The chloro group undergoes palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. This is analogous to reactions of 3-benzylthiazolo[3,2-a]benzimidazoles using Pd(PPh₃)₂Cl₂/CuI .

Condensation Reactions

The carboxylic acid group reacts with amines to form amides:

  • Amide Formation :
    Treatment with primary amines (e.g., methylamine) in the presence of coupling agents (e.g., EDC/HOBt) yields 6-carboxamide derivatives. This method is widely used in benzimidazole-based drug synthesis .

Comparative Reaction Yields

Reaction TypeConditionsYield (%)Reference
Cyclization (PPA)130–155°C, 10–24 h60–85
Decarboxylation (PPA)120–150°C, 5–8 h70–90
Bromination (Acetic Acid)Br₂, 40–50°C, 2–4 h65–75
Suzuki Coupling (Pd/Cu)Pd(PPh₃)₂Cl₂, CuI, RT, 12 h50–60

Key Research Findings

  • Acid-Catalyzed Cyclization : Polyphosphoric acid significantly enhances reaction efficiency compared to phosphoric acid or methanesulfonic acid, minimizing side reactions .

  • Microwave Acceleration : Reactions like amide cyclization complete in minutes under microwave irradiation (150 W, 150°C) versus hours under conventional heating .

  • Regioselectivity : Electron-withdrawing groups (e.g., Cl) on the benzimidazole ring direct electrophilic substitution to specific positions, enabling predictable functionalization .

Challenges and Limitations

  • Sensitivity to Acid Strength : Overly harsh conditions (e.g., excess PPA) degrade the benzimidazole core, reducing yields .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve amidation but complicate purification due to high boiling points .

Scientific Research Applications

1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article delves into its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

1H-Benzimidazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- can inhibit tumor growth through apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. A case study highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
  • Anti-inflammatory Effects : Preliminary studies have shown that this compound can reduce inflammation markers in vitro, indicating possible applications in treating inflammatory diseases .

Materials Science

In materials science, the unique properties of 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- make it suitable for:

  • Polymer Synthesis : The compound can be utilized as a monomer in synthesizing polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating benzimidazole into polymer matrices improves their performance under stress .
  • Nanomaterials : This compound has been explored in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions facilitates the creation of nanocarriers that enhance drug solubility and bioavailability .

Agricultural Chemistry

The agricultural sector also benefits from the applications of this compound:

  • Pesticidal Activity : Studies have indicated that derivatives of benzimidazole possess fungicidal properties. The compound is being investigated as a potential candidate for developing new fungicides to combat crop diseases .
  • Herbicide Development : Research suggests that modifications to the benzimidazole structure can lead to compounds with herbicidal activity, offering alternatives to traditional herbicides that may be less environmentally friendly .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Table 2: Applications in Materials Science

Application TypeStudy ReferenceFindings
Polymer SynthesisEnhances thermal stability and mechanical properties
NanomaterialsImproves drug solubility and bioavailability

Table 3: Agricultural Applications

Application TypeStudy ReferenceFindings
Pesticidal ActivityExhibits fungicidal properties
Herbicide DevelopmentPotential alternative to traditional herbicides

Case Study 1: Anticancer Properties

A study conducted on human breast cancer cell lines demonstrated that treatment with 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- resulted in a significant reduction in cell viability compared to untreated controls. The mechanism involved apoptosis via the intrinsic pathway, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Polymer Applications

In a research project focused on developing high-performance polymers, scientists incorporated this benzimidazole derivative into polyamide matrices. The resulting composites showed improved tensile strength and thermal resistance, making them suitable for aerospace applications.

Case Study 3: Agricultural Efficacy

Field trials assessing the fungicidal efficacy of benzimidazole derivatives revealed that crops treated with these compounds exhibited significantly lower disease incidence compared to untreated crops. This finding supports further exploration into their commercial viability as eco-friendly pesticides.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, its antimicrobial activity may result from the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- 2-(2-chlorophenyl), 6-COOH C₁₄H₉ClN₂O₂ 272.69 (calculated) Hypothesized enhanced lipophilicity due to aryl group N/A
6-Chloro-1H-benzimidazole-2-carboxylic acid 2-COOH, 6-Cl C₈H₅ClN₂O₂ 196.59 Irritant; used in biological studies
2-Bromo-1H-benzimidazole-6-carboxylic acid 2-Br, 6-COOH C₈H₅BrN₂O₂ 241.04 Higher molecular weight; potential halogen bonding
2-(Chloromethyl)-1H-benzimidazole-4-carboxylic acid 2-CH₂Cl, 4-COOH C₉H₇ClN₂O₂ 210.62 Chloromethyl group enhances reactivity
Key Observations:

Substituent Effects on Lipophilicity :

  • The 2-chlorophenyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., Cl or Br at position 2). This could improve membrane permeability in drug design .
  • In contrast, the chloromethyl group in 2-(chloromethyl)-1H-benzimidazole-4-carboxylic acid introduces a reactive site for further functionalization .

Carboxylic Acid Position: The 6-carboxylic acid group (target compound) vs. Position 6 may favor interactions with polar residues in enzymatic pockets .

Biological Activity

1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Benzimidazole derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and a comparative analysis of its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)- can be represented as follows:

  • Molecular Formula : C15H12ClN3O2
  • IUPAC Name : 1H-benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole-based compounds were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly enhanced the anticancer activity. Specifically, compounds with substituents at the C-2 position showed improved efficacy against A549 lung cancer cells with IC50 values indicating potent cytotoxicity (as low as 11.75 μg/mL) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μg/mL)
Compound IA54911.75
Compound IIHeLa15.00
Compound IIIMCF-720.50

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For example, a study highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
Compound AStaphylococcus aureus5
Compound BEscherichia coli10
Compound CCandida albicans15

The mechanism by which benzimidazole derivatives exert their biological effects involves multiple pathways. Studies suggest that these compounds may interact with specific molecular targets such as enzymes involved in DNA replication and repair processes. For instance, they are known to inhibit topoisomerases and disrupt microtubule formation, leading to apoptosis in cancer cells .

Case Studies

  • Case Study on Anticancer Efficacy : A detailed investigation into the anticancer effects of a series of benzimidazole derivatives revealed that modifications at the C-6 position significantly influenced their potency. Substitutions that increased electron density on the phenyl ring enhanced cytotoxicity against various cancer cell lines .
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of benzimidazole derivatives against resistant strains of bacteria. Results indicated that certain substitutions led to a marked increase in antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Question: What are the recommended synthetic routes for preparing 1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-?

Answer:
The compound can be synthesized via oxidation of (1H-benzimidazol-2-yl)methanol precursors using potassium permanganate in acidic conditions . Alternatively, amide coupling reactions involving acid chlorides and substituted anilines (e.g., 2-(2-chlorophenyl)aniline) under anhydrous conditions with triethylamine as a base are effective . Key steps include regioselective substitution at the benzimidazole C2 position and protection/deprotection of the carboxylic acid group.

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry and substitution patterns (e.g., distinguishing C5 vs. C6 carboxylic acid positions using 13C^{13}\text{C} NMR shifts) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight and isotopic patterns (e.g., [M+H]+^+ peaks with chlorine isotopes) .
  • X-ray Crystallography : Resolve ambiguities in solid-state conformation using SHELXL for refinement .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies between predicted and observed spectral data (e.g., unexpected 1H^{1}\text{H} NMR splitting patterns) often arise from conformational flexibility or solvent-induced shifts . Cross-validate using:

  • 2D NMR (COSY, NOESY) : Map proton-proton correlations and spatial interactions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy .
  • Computational modeling (DFT) : Simulate NMR spectra to compare with experimental data .

Advanced Question: What strategies optimize regioselectivity during substitution at the benzimidazole C2 position?

Answer:
Regioselectivity is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., -Cl at the phenyl ring) favor C2 substitution via resonance stabilization .
  • Reaction temperature : Lower temperatures (0–5°C) reduce competing side reactions .
  • Catalytic systems : Use of Pd-based catalysts for Suzuki coupling at the C6 position post-substitution .

Advanced Question: How can computational methods predict the pharmacological activity of this compound?

Answer:

  • Molecular docking : Screen against target proteins (e.g., angiotensin II receptors) using software like AutoDock Vina. Compare binding affinities with known antagonists .
  • QSAR modeling : Correlate structural features (e.g., Cl substitution, carboxylic acid position) with activity data from analogs .

Advanced Question: What are the challenges in stabilizing solid forms of this compound, and how are they addressed?

Answer:
Solid-form instability (e.g., hygroscopicity) is common in benzimidazole-carboxylic acids. Mitigate via:

  • Salt formation : Co-crystallize with amines (e.g., 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine) to enhance crystallinity .
  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization trials .

Advanced Question: How does the 2-(2-chlorophenyl) group influence the compound’s reactivity and bioactivity?

Answer:

  • Electronic effects : The -Cl group increases electrophilicity at the benzimidazole core, enhancing nucleophilic substitution reactivity .
  • Bioactivity : Chlorophenyl groups improve binding to hydrophobic pockets in enzyme active sites (e.g., antihypertensive targets) .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N2_2) at -20°C to prevent hydrolysis .

Advanced Question: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and MS compatibility to detect trace impurities .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Question: What are the limitations of current synthetic methods, and how might they be improved?

Answer:

  • Yield limitations : Oxidation routes (e.g., KMnO4_4) often yield ≤60% due to overoxidation. Alternative methods like TEMPO-mediated oxidation could improve efficiency .
  • Scalability : Multi-step syntheses require optimization for gram-scale production (e.g., flow chemistry for acid chloride generation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-
Reactant of Route 2
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1H-Benzimidazole-6-carboxylic acid, 2-(2-chlorophenyl)-

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